2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an oxazole-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the oxazole and pyrrolidine intermediates. One common method involves the cyclization of β-hydroxy amides to form oxazolines, which are then further reacted to form the oxazole ring . The pyrrolidine moiety can be synthesized through various methods, including the reduction of pyrrolidinones or the cyclization of amino alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substituents.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole derivatives with various functional groups, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The oxazole and pyrrolidine moieties can interact with enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole and its derivatives share the oxazole ring structure and have similar chemical properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine and its substituted derivatives have similar structural features and reactivity.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, exhibit similar electronic properties.
Uniqueness
What sets 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts a combination of chemical reactivity and biological activity that is not commonly found in simpler compounds.
Properties
IUPAC Name |
1,2-oxazol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)9-1-4-18-12(7-9)22-10-3-6-20(8-10)13(21)11-2-5-19-23-11/h1-2,4-5,7,10H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCWNXQZATGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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